2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
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Overview
Description
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a heterocyclic compound that belongs to the class of isoindoles. This compound is characterized by a fused ring system consisting of an indole core with a carboxylic acid functional group at the 4-position and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with carboxylic acid derivatives in the presence of a dehydrating agent can lead to the formation of the isoindole ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. similar compounds are often synthesized using scalable organic reactions that ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid: Similar in structure but lacks the methyl group at the 2-position.
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
Uniqueness
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position and the carboxylic acid at the 4-position allows for unique interactions and reactivity compared to other isoindole derivatives .
Properties
CAS No. |
1785136-64-2 |
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Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-methyl-1-oxo-3H-isoindole-4-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-11-5-8-6(9(11)12)3-2-4-7(8)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
DZQFOVFPXNMPJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC=C2C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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